5-Bromo-4-fluoro-2-iodoaniline hydrochloride
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Overview
Description
5-Bromo-4-fluoro-2-iodoaniline hydrochloride is a halogenated aromatic amine compound. It is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring, along with an amine group. This compound is often used in organic synthesis and various chemical research applications due to its unique reactivity and structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluoro-2-iodoaniline hydrochloride typically involves halogenation reactions. One common method is the sequential halogenation of aniline derivatives. The process may start with the iodination of aniline, followed by bromination and fluorination under controlled conditions. The reaction conditions often involve the use of halogenating agents such as iodine, bromine, and fluorine sources, along with catalysts and solvents to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors. The process ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity. The final product is often purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-fluoro-2-iodoaniline hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used for nucleophilic substitution. Electrophilic substitution may involve reagents like sulfuric acid or nitric acid.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzene derivatives, biaryl compounds, and other halogenated aromatic amines .
Scientific Research Applications
5-Bromo-4-fluoro-2-iodoaniline hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-4-fluoro-2-iodoaniline hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms and amine group contribute to its binding affinity and reactivity. The compound can inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate binding. The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluoroaniline
- 2-Iodo-4-fluoroaniline
- 5-Bromo-2-iodoaniline
Uniqueness
5-Bromo-4-fluoro-2-iodoaniline hydrochloride is unique due to the presence of three different halogen atoms on the benzene ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable compound for diverse applications in research and industry .
Properties
IUPAC Name |
5-bromo-4-fluoro-2-iodoaniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrFIN.ClH/c7-3-1-6(10)5(9)2-4(3)8;/h1-2H,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKXNXRRRYTMAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)F)I)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClFIN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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